molecular formula C14H15NO B14022073 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde CAS No. 33965-86-5

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde

Cat. No.: B14022073
CAS No.: 33965-86-5
M. Wt: 213.27 g/mol
InChI Key: WJKHIEDRSFIECH-UHFFFAOYSA-N
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Description

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is a synthetically derived carbazole derivative offered for research and development purposes. This compound features a partially saturated carbazole core and a formyl functional group, making it a valuable synthetic intermediate for exploring novel bioactive molecules. The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential. Researchers can utilize this aldehyde-functionalized intermediate in the synthesis of more complex molecular architectures. Its applications include serving as a key precursor in the development of compounds for investigating dopamine receptor interactions, given that carbazole and tetrahydro-carboline derivatives have been identified as selective dopamine D3 receptor antagonists with antipsychotic-like properties . Furthermore, the carbazole core is a recognized pharmacophore in antimicrobial research, with various derivatives demonstrating significant antibacterial and antifungal activities . This particular compound may also find utility in other drug discovery areas, such as the development of inhibitors for targets like Bruton's tyrosine kinase (BTK), where carbazole and tetrahydrocarbazole compounds have shown promise . The reactive aldehyde group enables facile conjugation and further chemical transformations, facilitating structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

33965-86-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4a-methyl-3,4-dihydro-2H-carbazole-9-carbaldehyde

InChI

InChI=1S/C14H15NO/c1-14-9-5-4-8-13(14)15(10-16)12-7-3-2-6-11(12)14/h2-3,6-8,10H,4-5,9H2,1H3

InChI Key

WJKHIEDRSFIECH-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1N(C3=CC=CC=C23)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Mannich-Related Reactions

A Mannich-related reaction is a key method for preparing carbazole derivatives, including tetrahydrocarbazolones and related compounds. In particular, the reaction involves the condensation of amines, aldehydes, and ketones or their derivatives to form the carbazole core.

  • The Mannich-related reaction to prepare tetrahydrocarbazole derivatives typically proceeds under heating for 1 to 8 hours, with optimal yields achieved between 3 to 5 hours at temperatures conducive to the reaction progress.

  • The process can be conducted in aprotic solvents without the need for hazardous solvents or secondary amines, which are commonly used in traditional Mannich reactions. This improves safety and scalability.

  • The product isolation involves precipitation by adding water or ice water to the reaction mixture, followed by filtration to obtain the desired carbazole derivative in yields exceeding 60-70%.

Grignard Reagent-Mediated Functionalization

The tetrahydrocarbazole scaffold can be prepared and further functionalized using organomagnesium halides (Grignard reagents) in the presence of copper(I) chloride as a catalyst.

  • The reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with various Grignard reagents (e.g., methylmagnesium iodide, tert-butylmagnesium chloride, allylmagnesium chloride, vinylmagnesium bromide) leads to cis-4a,9a-dialkylhexahydrocarbazole derivatives via a radical mechanism.

  • This method allows selective alkylation at the 9-position, which is crucial for introducing the aldehyde group in subsequent steps.

  • Typical reaction conditions involve toluene as a solvent, catalytic amounts of CuCl, and controlled molar ratios of Grignard reagent to carbazole substrate. Yields vary depending on the alkyl group introduced but can be as high as 91% for allyl derivatives.

Brønsted Acid-Catalyzed Cascade Reactions

Recent advances include the use of Brønsted acid catalysts such as p-toluenesulfonic acid to mediate cascade reactions for synthesizing 4-functionalized tetrahydrocarbazolones, which are structurally related to the target compound.

  • The reaction involves 4-(indol-2-yl)-4-oxobutanal as a key intermediate, which under acid catalysis reacts with thiols to afford tetrahydrocarbazolones.

  • This method proceeds under mild conditions (room temperature) in acetonitrile and allows for efficient functionalization at the 4-position of the tetrahydrocarbazole ring system.

  • Although this method is more focused on 4-functionalization, it provides insights into the synthetic flexibility of the tetrahydrocarbazole scaffold and potential routes to aldehyde derivatives.

Synthetic Routes Involving Hydroxycarbazole Intermediates

Hydroxycarbazole derivatives serve as important intermediates for further functionalization to aldehydes and other carbazole derivatives.

  • For example, 4-hydroxycarbazole can be reacted with epichlorohydrin under basic conditions to form 4-oxiranylmethoxy-9H-carbazole, which can be further elaborated to carbazole derivatives.

  • Such approaches involve reactions in polar organic solvents at temperatures ranging from 20°C to 100°C, followed by subsequent transformations to introduce aldehyde or other functional groups at the 9-position.

Summary of Key Preparation Parameters and Yields

Methodology Key Reagents/Conditions Reaction Time Yield Range (%) Notes
Mannich-Related Reaction Aprotic solvent, amines, aldehydes, ketones; heating 1–8 hours (optimal 3–5 h) >60–70 No hazardous solvents or secondary amines required; precipitation by water addition
Grignard Reagent Functionalization 4a-methyl-tetrahydrocarbazole, RMgX, CuCl catalyst, toluene Variable, typically hours Up to 91 (allyl derivative) Radical mechanism; selective cis-alkylation at 9-position
Brønsted Acid-Catalyzed Cascade 4-(indol-2-yl)-4-oxobutanal, thiols, p-toluenesulfonic acid, MeCN ~2 hours at RT Not specified Mild conditions; efficient 4-functionalization; potential for aldehyde derivative synthesis
Hydroxycarbazole Intermediate Route 4-hydroxycarbazole, epichlorohydrin, basic conditions, polar solvents Variable Not specified Multi-step; involves epoxide intermediates; temperature 20–100°C

In-Depth Research Findings and Considerations

  • The Mannich-related reaction's advantage lies in its operational simplicity and avoidance of hazardous reagents, making it suitable for scale-up and industrial applications.

  • The Grignard reagent approach allows for structural diversification at the 9-position, enabling the synthesis of various alkylated carbazole derivatives, which can be further oxidized or transformed into aldehydes.

  • The acid-catalyzed cascade reactions provide a novel and efficient pathway for functionalizing the carbazole ring system, potentially allowing for direct aldehyde introduction or modification.

  • Hydroxycarbazole intermediates are versatile for downstream functionalization, including the formation of epoxy intermediates that can be opened or modified to yield aldehydes.

  • Reaction monitoring techniques such as thin-layer chromatography (TLC) are commonly employed to determine reaction completion, especially for Mannich-related steps.

Chemical Reactions Analysis

Grignard Reactions and Organometallic Additions

The aldehyde group undergoes nucleophilic addition with Grignard reagents and organometallic compounds. For example:

  • Methylmagnesium bromide adds to the aldehyde, forming a secondary alcohol derivative. This intermediate can undergo further cyclization or dehydration under acidic conditions .

  • Reactions with allylmagnesium chloride in the presence of Cu₂Cl₂ yield cis-4a,9a-dialkylhexahydrocarbazole derivatives via a radical mechanism (Table 1) .

Table 1: Grignard Reaction Products

ReagentProductYield (%)Configuration
Allylmagnesium chloride9a-Allyl-4a-methylhexahydrocarbazole50cis
Vinylmagnesium bromide9a-Vinyl-4a-methylhexahydrocarbazole23cis
Phenylmagnesium bromide9a-Phenyl-4a-methylhexahydrocarbazole53cis

Data sourced from alkylation studies using Cu₂Cl₂ catalysis .

Photocyclization and Epimerization

Under UV irradiation (λ = 366 nm), the compound participates in [6π] photocyclization to form cis-hexahydrocarbazol-4-ones. Key findings include:

  • Irradiation for 3 hours converts the substrate into trans-hexahydrocarbazol-4-one (7a ), which epimerizes to the thermodynamically stable cis-isomer (8a ) on silica gel .

  • Prolonged irradiation (20 hours) leads to oxidation, forming tetrahydrocarbazol-4-one (9a ) as a byproduct .

Mechanistic Insight :
DFT calculations confirm a -hydrogen shift mechanism during photocyclization, with an energy barrier of 43.2 kJ/mol .

Brønsted Acid-Catalyzed Cascade Reactions

In the presence of p-toluenesulfonic acid (PTSA), the aldehyde engages in tandem reactions:

  • Intramolecular Friedel-Crafts Hydroxyalkylation : Forms a 3-indolylmethanol intermediate.

  • Nucleophilic Substitution : Reacts with external nucleophiles (e.g., thiols, alkenes) to yield 4-functionalized tetrahydrocarbazolones (Table 2) .

Table 2: Acid-Catalyzed Reactions with Nucleophiles

NucleophileProductYield (%)
Thiophenol4-(Phenylthio)tetrahydrocarbazolone92
1,1-Diphenylethylene4-Alkenyltetrahydrocarbazolone85
Sodium sulfinate4-Sulfonyltetrahydrocarbazolone78

Conditions: 10 mol% PTSA, HFIP solvent, room temperature .

Oxidation and Reduction Pathways

  • Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO₄ or CrO₃, facilitating access to carbazole-9-carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol, preserving the carbazole framework .

Biological Activity Derivatization

While beyond strict chemical reactivity, derivatives exhibit:

  • Antimicrobial Activity : Modifications at C-4 and C-9a enhance efficacy against Fusarium and Aspergillus species .

  • Anticancer Potential : Alkyl-substituted analogs show moderate activity against HeLa and MCF-7 cell lines.

Scientific Research Applications

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde involves its interaction with specific molecular targets. For example, its reaction with organomagnesium halides in the presence of CuCl forms dialkylhexahydrocarbazole derivatives through a radical mechanism . This suggests that the compound can participate in radical reactions, which are important in organic synthesis.

Comparison with Similar Compounds

Positional Isomerism: 9-Carbaldehyde vs. 3-Carbaldehyde

  • Target Compound : The 9-carbaldehyde group in 4a-methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde places the aldehyde directly on the carbazole nitrogen, influencing electronic delocalization and intermolecular interactions.
  • 9-(4-Methylphenyl)-9H-carbazole-3-carboxaldehyde (CAS 84746-67-8): This analog has the carbaldehyde at the 3-position, shifting the electron-withdrawing effect to the carbazole ring’s periphery. Such positional differences alter solubility and reactivity; for example, the 3-carbaldehyde derivative may exhibit stronger π-π stacking in crystal structures due to planar alignment .

Functional Group Variations

  • 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole (7a) : Synthesized via Pausacker’s method, this compound lacks the carbaldehyde group but shares the 4a-methyl and tetrahydro framework. The absence of the aldehyde reduces polarity, likely increasing lipophilicity compared to the target compound .

Substituent Effects

  • Chloro/Fluoro Derivatives : Patent compounds such as N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () demonstrate how electron-withdrawing substituents (Cl, F) enhance metabolic stability compared to the methyl and aldehyde groups in the target compound .
  • Ethynyl-Substituted Carbazoles : Derivatives like 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole () prioritize extended conjugation for optoelectronic applications, whereas the target compound’s aldehyde group offers orthogonal reactivity for further functionalization .

Physicochemical Properties and Spectral Characterization

Spectral Data

  • Target Compound : Expected IR peaks include ν(C=O) ~1700 cm⁻¹ and aromatic C-H stretches ~3000 cm⁻¹. ¹H NMR would show aldehyde protons at δ ~9.5–10.0 ppm and methyl groups at δ ~2.0–2.5 ppm (analogous to and ) .
  • Comparison with 3-Carboxaldehyde : reports ¹H NMR δ 9.90 ppm for the aldehyde proton, while the 9-carbaldehyde isomer may show downfield shifts due to nitrogen proximity .

Melting Points and Solubility

  • Target Compound: No direct data, but tetrahydrocarbazole derivatives (e.g., 7a in ) melt at ~240°C. The carbaldehyde group may lower the melting point due to reduced symmetry .
  • Oxadiazole Derivatives : reports melting points of 167–240°C, influenced by heterocyclic rigidity .

Antimicrobial Potential

  • Oxadiazole-Carbazoles : Exhibit significant antibacterial activity (e.g., compound 4b in shows MIC values <10 µg/mL against S. aureus), suggesting that the target compound’s aldehyde group could be modified to enhance bioactivity .
  • Tetrahydrocarbazole Derivatives : Patent compounds in highlight anti-inflammatory and analgesic properties, which may extend to the target compound if the aldehyde participates in Schiff base formation with biological targets .

Tables

Table 1: Key Structural and Functional Comparisons

Compound Substituents Molecular Weight Key Properties/Activities Reference
Target Compound 4a-Me, 9-CHO ~243.3 g/mol Electrophilic reactivity, rigid core
9H-Carbazole-3-carboxaldehyde 3-CHO, 4-MePh 285.3 g/mol Strong π-π stacking, optoelectronic
1,3,4-Oxadiazole-carbazole hybrid Oxadiazole, Me ~316 g/mol Antimicrobial (MIC <10 µg/mL)
6-Chloro-tetrahydrocarbazole 6-Cl, CONHPh ~342 g/mol Anti-inflammatory

Biological Activity

4a-Methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The compound is characterized by a tetrahydrocarbazole structure with a carbaldehyde functional group. Its molecular formula is C13_{13}H13_{13}N, and it has a molecular weight of approximately 197.25 g/mol. The presence of the methyl group at the 4a position is significant for its biological activity.

Anticancer Activity

Carbazole derivatives are known for their potential in cancer therapy. Research indicates that 4a-Methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde exhibits notable anticancer properties:

  • Mechanism of Action : The compound acts as an inhibitor of topoisomerase II and stabilizes the cleavable complex of this enzyme, leading to DNA breakage and inhibition of DNA replication .
  • Cell Line Studies : In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines:
    • IC50 Values : The IC50 values for different cell lines were reported as follows:
      • Calu1 (lung carcinoma) : 2.5 nM
      • HCT116 (colon carcinoma) : 0.028 mM
      • MCF7 (breast carcinoma) : 14 nM .

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have been well-documented:

  • Activity Spectrum : 4a-Methyl-2,3,4,4a-tetrahydro-9H-carbazole-9-carbaldehyde has demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans.
  • Zones of Inhibition : Studies reported zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of carbazole derivatives:

  • Mechanism : The compound exhibits antioxidative activity that may protect neuronal cells from injury induced by excitotoxic agents such as glutamate.
  • Concentration Effects : Significant neuroprotective effects were observed at concentrations as low as 3 µM .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Reddy et al. (2015)Anticancer activity through topoisomerase inhibitionVarious cancer cell linesCalu1: 2.5 nM; HCT116: 0.028 mM
Kumar et al. (2015)Antimicrobial activity against bacteria and fungiS. aureus, E. coli, C. albicansZones of inhibition: 12.6–22.3 mm
Recent Neuroprotection StudyNeuroprotective effects via antioxidative mechanismsHT22 neuronal cellsEffective at 3 µM

Q & A

Advanced Research Question

  • Hybrid Computational-Experimental Workflow : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways, then validate with kinetic studies (e.g., in situ NMR monitoring). Discrepancies in regioselectivity can be addressed by adjusting steric/electronic parameters in simulations .
  • Feedback Loops : Integrate experimental results (e.g., MS/MS fragmentation) back into computational models to refine transition-state geometries .

How should researchers approach crystallographic data interpretation when hydrogen bonding deviates from expectations?

Advanced Research Question

  • Refinement Protocols : Use riding models for H-atom placement but refine hydrogen-bond donors (e.g., N–H) isotropically. For methyl groups, refine torsional angles to resolve rotational disorder .
  • Comparative Analysis : Cross-reference with analogous structures (e.g., sulfonated carbazoles) to identify atypical bonding patterns caused by substituent effects .

What methodologies analyze reaction kinetics and thermodynamics in carbazole-based systems?

Advanced Research Question

  • Isothermal Calorimetry : Measure enthalpy changes during cycloaddition or reductive amination.
  • Arrhenius Analysis : Determine activation energy (Eₐ) by varying reaction temperatures (e.g., 25–80°C) and monitoring rate constants via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of intermediates to optimize reaction timelines .

How can AI-driven simulation tools enhance derivative design or reaction pathway discovery?

Advanced Research Question

  • Reaction Path Search Algorithms : Deploy quantum chemistry-based AI (e.g., AFIR or GRRM) to explore non-intuitive pathways, such as [4+2] vs. [3+2] cycloadditions .
  • Generative Models : Train neural networks on existing carbazole datasets to propose novel derivatives with target properties (e.g., luminescence) .

What safety protocols are critical when handling aldehydes and carbazole derivatives?

Basic Research Question

  • PPE Requirements : Nitrile gloves, goggles, and flame-resistant lab coats to prevent exposure to aldehydes (H301 hazards) .
  • Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., dichloroethane) .
  • Emergency Protocols : Immediate rinsing for eye/skin contact (15 mins minimum) and NaHCO₃ quenching for acid spills .

How do intermolecular interactions influence solid-state properties, and how can they be studied?

Advanced Research Question

  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯O vs. π-π interactions) using CrystalExplorer .
  • Dynamic Mechanical Analysis (DMA) : Correlate hydrogen-bond density with mechanical stability in crystalline phases .

What statistical approaches are recommended for multivariate analysis of reaction parameters?

Advanced Research Question

  • Factorial Design : Apply 2^k factorial experiments to assess main effects and interactions (e.g., solvent × temperature) on yield .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets containing >5 variables (e.g., solvent, catalyst, time, temp, concentration) to identify dominant factors .

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